1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a compound with a unique structure that includes a pyrazole ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The pyrazole ring can interact with various receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid: Similar structure with a cyclohexyl ring instead of a pyrazole ring.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: Similar structure with a hexanoic acid chain.
Uniqueness
1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is unique due to its pyrazole ring, which imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
1263207-37-9 |
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Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13) |
InChI Key |
TWMVYSRIPHSOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1CC(=O)N)C(=O)O |
Origin of Product |
United States |
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